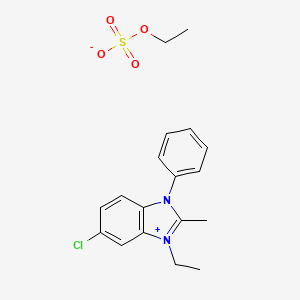
5-chloro-3-ethyl-2-methyl-1-phenyl-1H-3,1-benzimidazol-3-ium ethyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-3-ethyl-2-methyl-1-phenyl-1H-3,1-benzimidazol-3-ium ethyl sulfate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and is known for its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of 5-chloro-3-ethyl-2-methyl-1-phenyl-1H-3,1-benzimidazol-3-ium ethyl sulfate is not fully understood. However, it is believed that the compound exerts its therapeutic effects by interfering with the DNA synthesis and replication process. The compound has also been found to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival.
Biochemical and Physiological Effects:
5-chloro-3-ethyl-2-methyl-1-phenyl-1H-3,1-benzimidazol-3-ium ethyl sulfate has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. The compound has also been found to modulate the immune system and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-chloro-3-ethyl-2-methyl-1-phenyl-1H-3,1-benzimidazol-3-ium ethyl sulfate in lab experiments is its broad-spectrum antimicrobial activity. The compound has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 5-chloro-3-ethyl-2-methyl-1-phenyl-1H-3,1-benzimidazol-3-ium ethyl sulfate. One area of interest is the development of new formulations and delivery methods to improve the solubility and bioavailability of the compound. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to identify potential drug targets.
Méthodes De Synthèse
The synthesis of 5-chloro-3-ethyl-2-methyl-1-phenyl-1H-3,1-benzimidazol-3-ium ethyl sulfate involves the reaction between 2-methyl-1-phenyl-1H-benzimidazole and ethyl chloride in the presence of a suitable catalyst. The reaction is carried out in an appropriate solvent under controlled temperature and pressure conditions. The resulting product is then purified using various techniques such as recrystallization, chromatography, and distillation.
Applications De Recherche Scientifique
5-chloro-3-ethyl-2-methyl-1-phenyl-1H-3,1-benzimidazol-3-ium ethyl sulfate has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, antifungal, and antiviral properties. The compound has also been found to have anticancer activity and has shown promising results in preclinical studies.
Propriétés
IUPAC Name |
5-chloro-3-ethyl-2-methyl-1-phenylbenzimidazol-3-ium;ethyl sulfate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN2.C2H6O4S/c1-3-18-12(2)19(14-7-5-4-6-8-14)15-10-9-13(17)11-16(15)18;1-2-6-7(3,4)5/h4-11H,3H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHSDLLXNOMENU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(N(C2=C1C=C(C=C2)Cl)C3=CC=CC=C3)C.CCOS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-ethyl-2-methyl-1-phenylbenzimidazol-3-ium;ethyl sulfate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[1-(3-methyl-2-butenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5118961.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]phenyl}ethanone](/img/structure/B5118985.png)
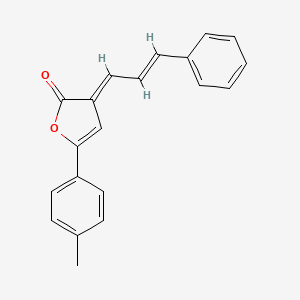
![3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5119001.png)
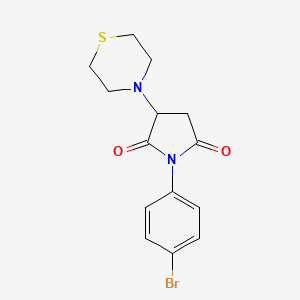
![3-{[2'-(benzoylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B5119019.png)

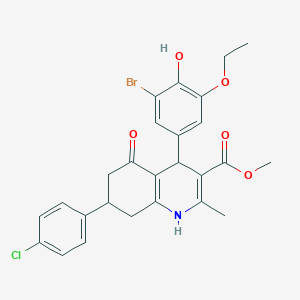
![dimethyl 2-[1-[(4-fluorophenoxy)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5119048.png)
![1-(3,4-dichlorophenyl)-3-[(4-ethoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5119050.png)
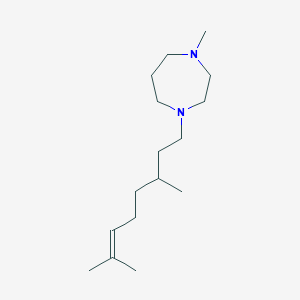
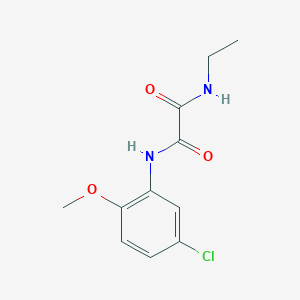
![1-allyl-5-[(5-bromo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5119063.png)
![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1-propanamine](/img/structure/B5119071.png)